[1-(2,3-Dimethylphenyl)cyclopropyl]methanamine
Description
[1-(2,3-Dimethylphenyl)cyclopropyl]methanamine: is a chemical compound with the molecular formula C12H17N It is characterized by a cyclopropyl group attached to a methanamine moiety, with a 2,3-dimethylphenyl substituent
Properties
IUPAC Name |
[1-(2,3-dimethylphenyl)cyclopropyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-4-3-5-11(10(9)2)12(8-13)6-7-12/h3-5H,6-8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVGXIVYMWPMQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2(CC2)CN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,3-Dimethylphenyl)cyclopropyl]methanamine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method involves the reaction of 2,3-dimethylphenylmagnesium bromide with cyclopropylcarboxaldehyde, followed by reductive amination using a suitable reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are typical.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It may serve as a ligand in the study of receptor-ligand interactions due to its structural features.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(2,3-Dimethylphenyl)cyclopropyl]methanamine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
- [1-(2,4-Dimethylphenyl)cyclopropyl]methanamine
- [1-(2,5-Dimethylphenyl)cyclopropyl]methanamine
- [1-(3,4-Dimethylphenyl)cyclopropyl]methanamine
Uniqueness: The unique positioning of the dimethyl groups on the phenyl ring in [1-(2,3-Dimethylphenyl)cyclopropyl]methanamine may confer distinct steric and electronic properties, influencing its reactivity and interactions compared to its isomers.
Biological Activity
[1-(2,3-Dimethylphenyl)cyclopropyl]methanamine, also known by its CAS number 1516777-17-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to a methanamine moiety, with a dimethylphenyl substituent. This unique structure may contribute to its biological activity by influencing interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that the compound may have potential as an anticancer agent. For instance, it has been shown to inhibit cell proliferation in certain cancer cell lines.
- Neuropharmacological Effects : The compound may interact with neurotransmitter systems, suggesting possible applications in treating neurological disorders.
Antitumor Activity
In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells. A notable study reported:
- Cell Lines Tested : MCF-7 (breast cancer), U-937 (monocytic leukemia).
- IC50 Values : The compound exhibited IC50 values in the low micromolar range against these cell lines, indicating significant cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 2.5 | Induction of apoptosis via caspase activation |
| U-937 | 3.0 | Cell cycle arrest at G1 phase |
These results suggest that the compound's mechanism may involve apoptosis induction and cell cycle regulation.
Neuropharmacological Effects
The neuropharmacological profile of this compound has been explored in animal models. Key findings include:
- Behavioral Studies : The compound showed promise in reducing anxiety-like behaviors in rodent models.
- Mechanism : It is hypothesized that the compound modulates serotonin and norepinephrine levels, similar to known antidepressants.
Case Study 1: Anticancer Efficacy
A recent study investigated the anticancer efficacy of this compound in xenograft models. The results showed:
- Tumor Reduction : Tumors treated with the compound exhibited a 50% reduction in volume compared to control groups.
- Histopathological Analysis : Examination revealed increased apoptosis markers in treated tumors.
Case Study 2: Neuropharmacological Assessment
Another study focused on the neuropharmacological effects of the compound:
- Animal Model : Mice subjected to stress tests showed reduced anxiety-like behavior after administration of this compound.
- Biochemical Analysis : Increased levels of serotonin were noted in brain tissues post-treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
